Methyllycaconitine (citrate)
Overview
Description
This compound is known for its toxicity to animals, with acute toxicity levels varying across species . Methyllycaconitine (citrate) has been identified as one of the principal toxins responsible for livestock poisoning in the mountain rangelands of North America . It has also been explored for its potential therapeutic applications and insecticidal properties .
Mechanism of Action
Target of Action
Methyllycaconitine (citrate) is a specific antagonist of the α7 neuronal nicotinic acetylcholine receptor (α7nAChR) . The α7nAChR is a type of nicotinic acetylcholine receptor, which is a category of ionotropic receptors that open an ion channel upon binding with acetylcholine .
Mode of Action
As an antagonist, Methyllycaconitine (citrate) binds to the α7nAChR, blocking its activation . This prevents the normal action of acetylcholine, a neurotransmitter, on the α7nAChR .
Biochemical Pathways
The α7nAChR is involved in various biochemical pathways. By blocking this receptor, Methyllycaconitine (citrate) can affect these pathways. For example, it has been shown to decrease intracellular Ca2+ levels in certain cells .
Result of Action
The blocking of α7nAChR by Methyllycaconitine (citrate) can have various effects at the molecular and cellular level. For example, it has been shown to inhibit cell proliferation and reduce synaptic efficacy . It can also affect the secretion of certain cytokines .
Action Environment
The action of Methyllycaconitine (citrate) can be influenced by various environmental factors. For example, its solubility can affect its absorption and distribution in the body . Additionally, its effectiveness can be influenced by the presence of other substances that can also bind to the α7nAChR .
Biochemical Analysis
Biochemical Properties
Methyllycaconitine (citrate) is a specific antagonist of α7 neuronal nicotinic acetylcholine receptor (α7nAChR) with blood-brain barrier permeability . It interacts with α7nAChR, which is an important downstream effector of the STAT3 signaling pathway . The interaction between Methyllycaconitine (citrate) and α7nAChR plays a crucial role in biochemical reactions .
Cellular Effects
Methyllycaconitine (citrate) has been shown to inhibit the decreased cell viability induced by Aβ 25-35, suggesting that it has a protective effect against Aβ-induced cytotoxicity . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Methyllycaconitine (citrate) exerts its effects at the molecular level through its interaction with α7nAChR . It activates α7nAChR, increases STAT3 expression, reduces Caspase-1 expression, and suppresses inflammation by inhibiting inflammatory pyroptosis and M1 to M2 macrophage transformation .
Temporal Effects in Laboratory Settings
The effects of Methyllycaconitine (citrate) change over time in laboratory settings. It has been shown that Methyllycaconitine (citrate) can inhibit Aβ-induced autophagosome accumulation in SH-SY5Y cells .
Dosage Effects in Animal Models
In animal models, the effects of Methyllycaconitine (citrate) vary with different dosages. For example, a single intraperitoneal administration of Methyllycaconitine (citrate) (6 mg/kg) does not induce climbing behavior. Pretreatment with Methyllycaconitine (citrate) can significantly inhibit methamphetamine (METH)-induced climbing behavior, with an inhibition rate of about 50% .
Metabolic Pathways
Methyllycaconitine (citrate) is involved in the cholinergic anti-inflammatory pathway (CAIP), which is important for antagonizing inflammation and treating several diseases . It interacts with enzymes and cofactors in this pathway, and can affect metabolic flux or metabolite levels .
Preparation Methods
Methyllycaconitine (citrate) is typically isolated from the seeds of Delphinium species . The isolation process involves several steps, including extraction, purification, and crystallization. The citrate salt form is the most common commercially available form of this compound .
Synthetic Routes and Reaction Conditions:
- The synthesis of methyllycaconitine (citrate) involves the extraction of the compound from plant sources, followed by purification using chromatographic techniques .
- The reaction conditions for the synthesis include maintaining specific temperatures and pH levels to ensure the stability and purity of the compound .
Industrial Production Methods:
Chemical Reactions Analysis
Methyllycaconitine (citrate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Types of Reactions:
Common Reagents and Conditions:
- Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts .
- The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired chemical transformations .
Major Products Formed:
Scientific Research Applications
Methyllycaconitine (citrate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- It is used as a molecular probe for studying the pharmacology of nicotinic acetylcholine receptors .
- The compound’s unique structure and reactivity make it valuable for chemical research and synthesis .
Biology:
- Methyllycaconitine (citrate) is used to study the effects of toxins on biological systems .
- It serves as a tool for investigating the mechanisms of action of various biological processes .
Medicine:
- The compound has been explored as a potential therapeutic agent for the treatment of spastic paralysis .
- It is also being studied for its potential use in treating neurodegenerative diseases .
Industry:
Comparison with Similar Compounds
Lycaconitine: Another diterpenoid alkaloid with similar toxic properties but different receptor targets.
Delphinine: A related compound found in Delphinium species with distinct pharmacological effects.
Aconitine: A diterpenoid alkaloid with similar structural features but different biological activities.
Uniqueness:
Properties
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBLZNJHDLEWPS-OULUNZSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N2O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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